1-Chloro-4-propoxybutane

Description

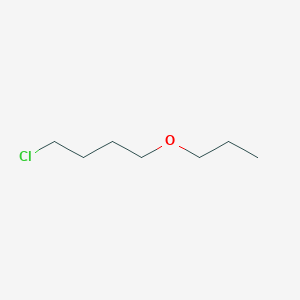

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-propoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO/c1-2-6-9-7-4-3-5-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALUYQSETGYGTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542593 | |

| Record name | 1-Chloro-4-propoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14860-82-3 | |

| Record name | 1-Chloro-4-propoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 4 Propoxybutane

Established Laboratory-Scale Synthetic Routes

In a laboratory setting, 1-chloro-4-propoxybutane is typically synthesized via nucleophilic substitution reactions. These reactions involve the formation of an ether linkage by the attack of a nucleophile on an electrophilic carbon atom.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions in organic chemistry and forms the basis for the most common syntheses of this compound. These reactions can be categorized based on the specific reactants used.

One established method for the synthesis of this compound involves the reaction of 1-propanol (B7761284) with 1-chloro-4-iodobutane. chemicalbook.com In this Sɴ2 reaction, the oxygen atom of 1-propanol, acting as a nucleophile, attacks the carbon atom attached to the iodine in 1-chloro-4-iodobutane. Iodine is a good leaving group, facilitating the displacement and formation of the desired ether. The presence of a base is crucial to deprotonate the 1-propanol, forming the more nucleophilic propoxide anion.

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, and it can be adapted for this compound. wikipedia.org This method involves two main steps. First, 1-chloro-4-hydroxybutane is treated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to deprotonate the hydroxyl group and form the corresponding alkoxide. This alkoxide then acts as a nucleophile and reacts with propyl bromide in a second step. The bromide ion is displaced, resulting in the formation of this compound. The reaction proceeds via an Sɴ2 mechanism, which is favored by the use of a primary alkyl halide like propyl bromide. wikipedia.orgmasterorganicchemistry.com

Role of Basic Conditions in Reaction Mechanisms

Basic conditions are integral to the success of the aforementioned synthetic routes. In the Williamson ether synthesis, the base is essential for converting the alcohol (1-chloro-4-hydroxybutane) into a more potent nucleophile, the alkoxide. wikipedia.org The strength of the base can influence the reaction rate and yield. Strong bases like sodium hydride are often employed to ensure complete deprotonation of the alcohol. The choice of solvent is also critical; polar aprotic solvents like tetrahydrofuran (B95107) (THF) are often used as they can solvate the cation of the base while not interfering with the nucleophilicity of the alkoxide. masterorganicchemistry.com Under basic conditions, there is a possibility of competing elimination reactions, although this is minimized by using a primary alkyl halide. masterorganicchemistry.com

Industrial Production Approaches and Scalability

For industrial-scale production of this compound and analogous chloroether compounds, continuous-flow processes are often favored to enhance efficiency and safety. One patented approach that can be adapted for this compound involves solvent-free conditions, which minimizes waste and simplifies downstream processing. The use of a Lewis acid catalyst, such as magnesium chloride (MgCl₂), has been shown to accelerate the substitution reaction by 40%. Careful temperature control, typically maintaining a range of 25–30°C, is crucial to prevent thermal degradation of the product. The Williamson synthesis and routes involving tosylate intermediates are considered highly scalable, making them suitable for industrial applications.

Optimization of Reaction Parameters

Optimizing reaction parameters is key to maximizing the yield and purity of this compound.

| Parameter | Optimal Condition | Yield (%) |

| Solvent | Anhydrous THF | 92-95 |

| Temperature | 0–5°C | 95 |

| Alkoxide Base | NaH | 93 |

| Reaction Time | 6 hours | 98.6 |

This table presents optimized parameters for the Williamson synthesis.

For the Williamson synthesis, the use of anhydrous tetrahydrofuran (THF) as a solvent at a temperature of 0–5°C with sodium hydride (NaH) as the base has been found to be optimal, leading to high yields. A reaction time of approximately 6 hours can result in yields as high as 98.6%. Primary alkyl halides are preferred to minimize elimination byproducts due to favorable Sɴ2 kinetics.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a crucial role in the Williamson ether synthesis, significantly impacting reaction rate and yield. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) and N,N-dimethylformamide are frequently used because they can solvate the cation, thereby enhancing the nucleophilicity of the alkoxide ion. numberanalytics.comwikipedia.org This leads to higher yields compared to reactions carried out in protic or apolar solvents, which tend to slow the reaction rate by reducing the availability of the free nucleophile. wikipedia.org For instance, using dimethyl sulfoxide (B87167) (DMSO) as a solvent in the reaction of n-butyl alcohol with n-butyl chloride resulted in a 95% yield, a significant increase from the 61% yield obtained when using excess alcohol as the solvent. cdnsciencepub.com

Table 1: Effect of Solvent on Williamson Ether Synthesis Yield numberanalytics.com

| Base | Solvent | Yield (%) |

| NaH | DMF | 85 |

| KOtBu | DMSO | 90 |

| NaOH | H₂O | 40 |

Purification Techniques for Synthesized this compound

Following the synthesis of this compound, purification is necessary to remove unreacted starting materials, byproducts, and other impurities. The primary methods employed for the purification of alkyl halides are fractional distillation and column chromatography.

Fractional Distillation

Fractional distillation is a technique used to separate liquid mixtures based on differences in their boiling points. scribd.comdoubtnut.com It is particularly effective when the boiling points of the components are close to each other. google.com In the context of purifying this compound, this method would be used to separate it from other liquid components in the reaction mixture. thefactfactor.com The process involves heating the mixture and collecting the different fractions that vaporize at different temperatures. scribd.com A fractionating column, often filled with glass or plastic beads, is placed between the boiling flask and the condenser to improve the separation efficiency. scribd.com

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. youtube.comyoutube.com For the purification of this compound, a column is typically packed with a polar stationary phase, such as silica (B1680970) gel. youtube.comkhanacademy.org The crude product mixture is loaded onto the top of the column, and a non-polar mobile phase (solvent) is passed through it. youtube.com Less polar compounds, like this compound, will have a lower affinity for the stationary phase and will elute from the column faster than more polar impurities. youtube.com The separated components are collected in different fractions, which can then be analyzed for purity. youtube.com This technique is highly effective for removing baseline impurities and for separating compounds that are difficult to separate by other means. rochester.edu

Reactivity and Mechanistic Investigations of 1 Chloro 4 Propoxybutane

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The chlorine atom in 1-Chloro-4-propoxybutane is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. This reactivity is central to its application as an alkylating agent in the synthesis of more complex molecules.

Formation of Alcohol Derivatives (e.g., 4-Propoxybutanol)

One of the fundamental nucleophilic substitution reactions involving this compound is its conversion to 4-Propoxybutanol. This transformation is typically achieved by reacting it with a hydroxide (B78521) source, such as sodium hydroxide in an aqueous or alcoholic medium. The hydroxide ion acts as the nucleophile, displacing the chloride ion to form the corresponding alcohol.

Reaction Scheme:

CH₃CH₂CH₂O(CH₂)₄Cl + NaOH → CH₃CH₂CH₂O(CH₂)₄OH + NaCl

This reaction serves as a straightforward method for introducing a hydroxyl group at the terminus of the propoxybutyl chain.

Substitution with Diverse Nucleophiles

The utility of this compound extends to reactions with a wide array of nucleophiles, leading to the formation of various functionalized derivatives. The general principle involves the displacement of the chloride ion by a nucleophile (Nu⁻).

General Reaction:

CH₃CH₂CH₂O(CH₂)₄Cl + Nu⁻ → CH₃CH₂CH₂O(CH₂)₄Nu + Cl⁻

The following table provides examples of nucleophilic substitution reactions with this compound:

| Nucleophile (Source) | Product |

| Cyanide (e.g., NaCN) | 5-Propoxypentanenitrile |

| Azide (e.g., NaN₃) | 1-Azido-4-propoxybutane |

| Iodide (e.g., NaI) | 1-Iodo-4-propoxybutane |

| Thiolate (e.g., NaSR) | Alkyl (4-propoxybutyl) sulfide |

| Ammonia (NH₃) | 4-Propoxybutan-1-amine |

These reactions highlight the versatility of this compound as a synthetic intermediate. For instance, the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, expanding the range of accessible compounds. glowscotland.org.uk

Detailed Mechanistic Pathways (SN1 vs. SN2)

The nucleophilic substitution reactions of this compound, a primary alkyl halide, predominantly proceed through an SN2 (Substitution Nucleophilic Bimolecular) mechanism. glowscotland.org.ukyoutube.com

Key characteristics of the SN2 mechanism for this compound include:

Concerted Reaction: The bond to the nucleophile forms simultaneously as the bond to the leaving group (chloride) breaks. youtube.com

Bimolecular Rate Law: The reaction rate depends on the concentration of both the substrate (this compound) and the nucleophile. masterorganicchemistry.com

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. youtube.com

Steric Hindrance: As a primary alkyl halide, the carbon atom bearing the chlorine is relatively unhindered, facilitating the approach of the nucleophile. youtube.com

The alternative SN1 (Substitution Nucleophilic Unimolecular) mechanism is less favored for primary alkyl halides like this compound. youtube.commasterorganicchemistry.com This is because the SN1 pathway involves the formation of a primary carbocation intermediate, which is highly unstable. masterorganicchemistry.com

Factors Favoring SN2 over SN1 for this compound:

| Factor | SN2 Reaction | SN1 Reaction | Relevance to this compound |

| Substrate Structure | Favored for primary and secondary halides. youtube.com | Favored for tertiary halides. masterorganicchemistry.com | As a primary halide, SN2 is favored. |

| Nucleophile Strength | Requires a strong nucleophile. youtube.com | Can proceed with a weak nucleophile. youtube.com | Reactions are typically run with strong nucleophiles. |

| Solvent | Favored by polar aprotic solvents. youtube.com | Favored by polar protic solvents. youtube.com | Solvent choice can further promote the SN2 pathway. |

| Carbocation Stability | Does not involve a carbocation. youtube.com | Requires a stable carbocation. masterorganicchemistry.com | The primary carbocation is unstable. |

Elimination Reactions under Basic Conditions

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form alkenes. This pathway competes with nucleophilic substitution.

Formation of Alkene Products (e.g., 1-Butene)

When this compound is treated with a strong base, such as potassium tert-butoxide, an elimination reaction can occur, leading to the formation of an alkene. In this case, the expected major alkene product would be 1-butene (B85601), along with the corresponding alcohol and salt.

Reaction Scheme (Conceptual):

CH₃CH₂CH₂O(CH₂)₄Cl + KOC(CH₃)₃ → CH₂=CHCH₂CH₃ + CH₃CH₂CH₂OH + KCl + HOC(CH₃)₃

It is important to note that due to the structure of this compound, the elimination would likely lead to the cleavage of the ether linkage under harsh basic conditions, which complicates the direct formation of a simple propoxy-substituted alkene. The formation of 1-butene would arise from the cleavage of the C-O bond and subsequent elimination.

Regioselectivity and Stereoselectivity of Elimination

For this compound itself, the primary halide structure limits the complexity of regioselectivity in elimination reactions. The hydrogen atoms on the carbon adjacent to the chlorinated carbon (the β-hydrogens) are the ones removed. Since there is only one type of β-hydrogen in this molecule, only one constitutional isomer of the alkene can be formed directly from the elimination of HCl.

However, considering the potential for more complex substrates with the 1-chloro-4-propoxybutyl moiety, the principles of regioselectivity, such as Zaitsev's Rule , become relevant. Zaitsev's rule predicts that in an elimination reaction, the more substituted (more stable) alkene will be the major product. libretexts.org For example, if there were different types of β-hydrogens, the base would preferentially abstract a proton from the carbon that leads to the most substituted double bond.

Stereoselectivity, which pertains to the formation of different stereoisomers (e.g., E/Z isomers), would be a consideration if the resulting alkene could exist as such isomers. For the direct elimination product of this compound, this is not a factor.

Chemical Transformations of the Propoxy Ether Moiety

The propoxy group in this compound, while generally less reactive than the chloro- functionality, can undergo specific chemical transformations under appropriate conditions. These reactions primarily target the C-H bonds adjacent to the ether oxygen or the cleavage of the C-O ether bond itself.

Oxidation Reactions Leading to Carbonyl and Carboxylic Acid Derivatives

The propoxy ether moiety of this compound is susceptible to oxidation at the carbon atoms adjacent to the ether oxygen. The oxidation of ethers is a known, albeit sometimes challenging, transformation that can yield a variety of products depending on the oxidant and reaction conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are capable of oxidizing the α-carbon of the propoxy group. libretexts.org

The initial oxidation would likely occur at the methylene (B1212753) group of the propoxy chain adjacent to the ether oxygen (C1' position). This would lead to the formation of an unstable hemiacetal-like intermediate, which would then be further oxidized. Depending on the reaction pathway, two main products can be anticipated: an ester or a carboxylic acid.

Oxidation could lead to the formation of 4-chlorobutyl propanoate. Alternatively, and often with stronger oxidants or harsher conditions, the reaction can proceed further to cleave the ether and produce carboxylic acids. libretexts.org In this case, oxidation could potentially yield propanoic acid and 4-chlorobutanoic acid, although the latter might undergo further reactions. A general principle is that the oxidation of primary C-H bonds can ultimately lead to carboxylic acids. libretexts.orgmnstate.edu

The mechanism for such oxidations often involves the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen. iosrjournals.org For instance, with permanganate, the reaction proceeds through a complex mechanism that can involve radical species. iosrjournals.orgresearchgate.net

Table 1: Potential Oxidation Products of the Propoxy Moiety

| Reactant | Oxidizing Agent | Potential Products | Product Type |

| This compound | Strong Oxidant (e.g., KMnO₄) | 4-Chlorobutyl propanoate | Ester |

| This compound | Strong Oxidant (e.g., KMnO₄) | Propanoic acid + 4-Chlorobutanoic acid | Carboxylic Acids |

This table represents theoretically possible products based on general oxidation mechanisms of ethers. Specific yields and product distributions would require experimental verification.

Reductive Cleavage and Hydrogenation Studies

The C-O bond in dialkyl ethers like the propoxybutane portion of the molecule is generally strong and resistant to cleavage. Unlike aryl alkyl ethers, where the C(aryl)-O bond can be cleaved more readily, unactivated alkyl ethers require specific and often harsh conditions for hydrogenolysis. recercat.catrsc.orgsci-hub.se This process involves the cleavage of the ether bond by hydrogen, typically in the presence of a metal catalyst.

Catalytic hydrogenolysis of unactivated primary alkyl ethers is a challenging transformation. chemrxiv.org Various metal catalysts, including those based on nickel, palladium, platinum, and rhodium, have been investigated for C-O bond cleavage. recercat.cattum.de For instance, nickel-catalyzed reductive cleavage has been shown to be effective for certain ether types, sometimes proceeding without an external reductant by using the alkoxy group itself as an internal hydrogen source, though this is more common for aryl ethers. rsc.org

For this compound, reductive cleavage of the propoxy group could theoretically yield propane (B168953) and 4-chlorobutan-1-ol, or butane (B89635) and propanol, depending on which C-O bond is broken. The reaction would likely proceed via oxidative addition of the C-O bond to the metal center, followed by hydrogenolysis. Given the presence of the chloro- group, catalyst poisoning or competing reduction of the C-Cl bond could be significant side reactions.

Table 2: Potential Reductive Cleavage Products

| Reactant | Reagents | Potential Products |

| This compound | H₂, Metal Catalyst (e.g., Ni, Pd) | Propane + 4-Chlorobutan-1-ol |

| This compound | H₂, Metal Catalyst (e.g., Ni, Pd) | n-Butane + Propan-1-ol + HCl |

This table outlines potential products based on known C-O bond hydrogenolysis reactions. The selectivity and feasibility for this compound specifically are not widely documented.

Kinetics and Thermodynamics of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound are dominated by the reactivity of the primary alkyl chloride group. The ether moiety is comparatively inert under many conditions. The primary reaction pathway for the chlorobutyl group is nucleophilic substitution, most likely proceeding through an Sₙ2 mechanism.

Reaction Rate Constant Determination

The rate of reaction for this compound, particularly in nucleophilic substitution, is expected to follow second-order kinetics, which is characteristic of Sₙ2 reactions. chemicalnote.comlibretexts.orgpharmaguideline.com The rate law would be expressed as:

Rate = k[this compound][Nucleophile]

Here, 'k' is the reaction rate constant. The value of k would depend on several factors, including the temperature, the solvent, and the nature of the nucleophile. For primary haloalkanes, the reaction rate is directly proportional to the concentration of both the substrate and the nucleophile. libretexts.orgpharmaguideline.com

Table 3: Factors Influencing the Sₙ2 Reaction Rate Constant (k)

| Factor | Effect on Rate Constant (k) | Rationale |

| Substrate Structure | Primary > Secondary >> Tertiary | Decreased steric hindrance allows for easier backside attack by the nucleophile. chemicalnote.commasterorganicchemistry.com |

| Leaving Group | I > Br > Cl > F | Weaker C-X bond (lower bond enthalpy) leads to a better leaving group and faster reaction. savemyexams.com |

| Nucleophile | Stronger, less hindered nucleophiles increase the rate | A higher concentration of a more potent nucleophile increases the frequency of successful collisions. chemicalnote.com |

| Solvent | Polar aprotic solvents are preferred | Polar aprotic solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. |

| Temperature | Increasing temperature increases the rate | Provides more kinetic energy to overcome the activation energy barrier. vaia.com |

Activation Energy and Transition State Analysis

The Sₙ2 reaction of this compound proceeds through a single, concerted transition state. In this state, the nucleophile is forming a new bond to the electrophilic carbon while the C-Cl bond is simultaneously breaking. chemicalnote.com This transition state has a trigonal bipyramidal geometry where the carbon atom is partially bonded to both the incoming nucleophile and the departing chloride ion. masterorganicchemistry.com

The activation energy (Ea) is the energy barrier that must be overcome to reach this transition state. For primary haloalkanes, this barrier is relatively high, but accessible. The hydrolysis of primary haloalkanes has a high activation energy, which is why these reactions are often slow at room temperature. docbrown.info The specific value of Ea for this compound has not been documented, but it would be influenced by the factors described in Table 3. For example, a more stable transition state (e.g., with a better leaving group) would correspond to a lower activation energy and a faster reaction.

The reaction profile for an Sₙ2 reaction shows a single peak corresponding to the energy of the transition state. The difference in energy between the reactants and this peak is the activation energy. docbrown.info

Influence of Thermodynamic Properties on Compound Stability in Solvents

The stability of this compound in different solvents is governed by intermolecular forces and the resulting thermodynamic properties of the solution, such as the enthalpy and Gibbs free energy of solution. nih.govmdpi.comd-nb.info As a molecule with both a polar C-Cl bond and a moderately polar ether group, it exhibits a mixed character.

Dipole-dipole interactions: The polar C-Cl bond can interact with polar solvent molecules.

Hydrogen bonding: The oxygen atom of the propoxy group can act as a hydrogen bond acceptor with protic solvents like water or alcohols.

Van der Waals forces: The nonpolar alkyl chains (propyl and butyl) will interact via dispersion forces, particularly with nonpolar solvents.

The enthalpy of solution (ΔH_soln) is a key measure of stability. A more negative (exothermic) enthalpy of solution indicates stronger solute-solvent interactions compared to solute-solute and solvent-solvent interactions, leading to greater stability. Studies on mixtures of chloroalkanes and ethers show that their interactions are complex, influenced by factors like molecular size and the specific nature of the polar groups. researchgate.netakjournals.com

The Gibbs free energy of solvation (ΔG_solv) combines the enthalpy and entropy effects and is the ultimate determinant of solubility and stability in a solvent at equilibrium. For ethers in mixed solvents like methanol-acetonitrile, the Gibbs energy of transfer can change significantly with solvent composition, indicating shifts in solvation and stability. researchgate.net The introduction of an ether oxygen atom into an alkyl chain generally alters its interaction with solvents, influencing properties like viscosity and thermal stability. physicsandmathstutor.com Therefore, the stability of this compound in a given solvent will be a complex interplay of these thermodynamic factors.

Advanced Characterization and Analytical Methodologies for 1 Chloro 4 Propoxybutane

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By analyzing the interaction of the molecule with electromagnetic radiation, specific details about its atomic composition and bonding arrangement can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the structure of 1-Chloro-4-propoxybutane.

¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For this compound, with the structure CH₃-CH₂-CH₂-O-CH₂-CH₂-CH₂-CH₂-Cl, distinct signals are expected for each non-equivalent proton group. The electron-withdrawing effects of the oxygen and chlorine atoms will cause adjacent protons to appear at a lower field (higher ppm).

Predicted ¹H NMR Spectral Data for this compound

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| a (CH₃ -CH₂-CH₂-O-) | ~0.9 | Triplet (t) | 3H |

| b (-CH₂-CH₂ -O-) | ~1.6 | Sextet | 2H |

| c (CH₃-CH₂ -CH₂-O-) | ~3.4 | Triplet (t) | 2H |

| d (-O-CH₂ -CH₂-) | ~3.5 | Triplet (t) | 2H |

| e (-CH₂-CH₂ -CH₂-Cl) | ~1.7 | Quintet | 2H |

| f (-O-CH₂-CH₂ -) | ~1.8 | Quintet | 2H |

| g (-CH₂-CH₂ -Cl) | ~3.6 | Triplet (t) | 2H |

¹³C NMR Analysis: The ¹³C NMR spectrum indicates the number of chemically distinct carbon environments in the molecule. For this compound, seven unique carbon signals are expected. The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons bonded to oxygen and chlorine appearing further downfield.

Predicted ¹³C NMR Spectral Data for this compound

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| 1 (C H₃-CH₂-CH₂-O-) | ~10-12 |

| 2 (-C H₂-CH₂-O-) | ~22-24 |

| 3 (CH₃-C H₂-CH₂-O-) | ~70-72 |

| 4 (-O-C H₂-CH₂-) | ~70-72 |

| 5 (-CH₂-C H₂-CH₂-Cl) | ~29-31 |

| 6 (-O-CH₂-C H₂-) | ~26-28 |

| 7 (-CH₂-C H₂-Cl) | ~44-46 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H (alkane), C-O (ether), and C-Cl (alkyl halide) bonds.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 |

| C-H (Alkyl) | Bending | 1350-1470 |

| C-O (Ether) | Stretching | 1050-1150 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for determining the purity of a synthesized compound and for tracking the conversion of reactants to products over time.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds without decomposition. For this compound, GC is an ideal method to validate purity. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A highly pure sample will ideally show a single, sharp peak in the resulting chromatogram. The presence of other peaks would indicate impurities, such as starting materials or byproducts.

Typical GC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane) |

| Injector Temperature | ~250 °C |

| Oven Program | Ramped temperature program, e.g., starting at 50 °C and increasing to 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) separates components of a mixture in a liquid phase. While GC is often preferred for compounds like this compound, HPLC can be employed for quantitative analysis, especially if the compound is part of a non-volatile mixture or if derivatization is required. In a typical reverse-phase HPLC setup, a non-polar stationary phase is used with a polar mobile phase. The concentration of the compound can be accurately determined by comparing its peak area to a calibration curve generated from standards of known concentration.

Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Column | C18 reverse-phase column |

| Mobile Phase | Isocratic or gradient mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | ~1.0 mL/min |

| Detector | Refractive Index (RI) Detector or UV Detector (at low wavelength if no chromophore is present) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. To monitor a synthesis reaction producing this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate. The plate is developed in an appropriate solvent system, and the spots are visualized. The progress of the reaction is observed by the gradual disappearance of the starting material spot and the appearance of the product spot. A "co-spot," containing both the starting material and the reaction mixture, is often used to help differentiate between the reactant and product spots, especially if they have similar retention factors (Rf values).

Interpreting TLC for Reaction Monitoring

| Lane on TLC Plate | Time = 0 | Time = Intermediate | Time = Completion |

|---|---|---|---|

| Starting Material (SM) | Strong spot at Rf (SM) | Strong spot at Rf (SM) | Strong spot at Rf (SM) |

| Co-spot (SM + Rxn) | Single strong spot at Rf (SM) | Two spots observed: Rf (SM) and Rf (Product) | Two spots observed: Rf (SM) and Rf (Product) |

| Reaction Mixture (Rxn) | Single strong spot at Rf (SM) | Faint spot at Rf (SM), strong spot at Rf (Product) | No spot at Rf (SM), strong spot at Rf (Product) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for the characterization of this compound, providing precise determination of its molecular weight and offering deep insights into its structural features through the analysis of its fragmentation patterns. The monoisotopic mass of this compound (C7H15ClO) is 150.081143 Da, a value that can be experimentally confirmed with high-resolution mass spectrometry.

Upon introduction into a mass spectrometer, typically using electron ionization (EI), this compound molecules are ionized to form a molecular ion (M+•). Due to the energetic nature of EI, this molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, characteristic charged fragments. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

A key characteristic in the mass spectrum of this compound is the presence of isotopic peaks for chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. Consequently, any fragment containing a chlorine atom will appear as a pair of peaks (M+ and M+2) separated by two mass units, with the M+2 peak having roughly one-third the intensity of the M+ peak. This isotopic signature is a definitive indicator for the presence of chlorine in the molecule.

The fragmentation of this compound is predicted to be driven by the presence of the ether and chloro functional groups. The primary fragmentation pathways are expected to include α-cleavage at the ether oxygen, cleavage of the carbon-oxygen bond, and cleavage of the carbon-chlorine bond.

Predicted Fragmentation Pathways:

α-Cleavage: The ether functionality can direct fragmentation through α-cleavage, which is the breaking of a bond adjacent to the oxygen atom. For this compound, this can occur on either side of the oxygen.

Cleavage of the propyl group can lead to the formation of a resonance-stabilized oxonium ion at m/z 119/121 ([CH₂(CH₂)₃O(CH₂)₂CH₃]⁺) and the loss of an ethyl radical.

Alternatively, cleavage of the chlorobutyl group can result in an oxonium ion at m/z 73 ([CH₃CH₂CH₂O=CH₂]⁺) and the loss of a chlorobutyl radical.

C-O Bond Cleavage: The bond between the propyl group and the oxygen atom can break, leading to the formation of a propyl cation at m/z 43 ([CH₃CH₂CH₂]⁺). Similarly, cleavage of the bond between the chlorobutyl group and the oxygen can produce a chlorobutyl cation at m/z 91/93 ([Cl(CH₂)₄]⁺).

C-Cl Bond Cleavage: The carbon-chlorine bond is susceptible to cleavage, resulting in the loss of a chlorine radical and the formation of a butyl-propoxy cation at m/z 115 ([CH₃CH₂CH₂O(CH₂)₄]⁺).

Loss of HCl: A common fragmentation pathway for alkyl chlorides is the elimination of a neutral molecule of hydrogen chloride (HCl), which would result in a fragment ion at m/z 114 ([C₇H₁₄]⁺•).

The interplay of these fragmentation pathways gives rise to a characteristic mass spectrum. The relative intensities of the fragment ions depend on their stability.

Predicted Mass Spectrometry Data for this compound:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 150/152 | [C₇H₁₅ClO]⁺• | Molecular Ion (M⁺•) |

| 115 | [C₇H₁₅O]⁺ | Loss of •Cl |

| 114 | [C₇H₁₄]⁺• | Loss of HCl |

| 91/93 | [C₄H₈Cl]⁺ | C-O bond cleavage |

| 73 | [C₄H₉O]⁺ | α-Cleavage |

| 57 | [C₄H₉]⁺ | Secondary fragmentation |

| 43 | [C₃H₇]⁺ | C-O bond cleavage |

Computational Studies and Molecular Modeling of 1 Chloro 4 Propoxybutane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a detailed description of the electronic distribution and energy of a molecule. For 1-Chloro-4-propoxybutane, these calculations are instrumental in understanding its reactivity, particularly the interplay between the chloroalkane and ether functionalities.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's behavior in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the oxygen and chlorine atoms, reflecting the presence of lone pair electrons. The LUMO, conversely, is anticipated to be centered on the antibonding σ* orbital of the C-Cl bond. This distribution is crucial for predicting the molecule's reactivity. Nucleophilic attack, for instance, would likely target the carbon atom of the C-Cl bond, driven by the interaction of the nucleophile's HOMO with the LUMO of this compound.

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Primary Atomic Orbital Contribution | Role in Reactivity |

|---|---|---|

| HOMO | Lone pairs of Oxygen and Chlorine | Electron donation in reactions |

| LUMO | σ* orbital of the C-Cl bond | Electron acceptance in nucleophilic substitution |

Quantum chemical calculations are particularly adept at modeling the transition states of chemical reactions, which are high-energy, transient species that dictate the reaction pathway and rate. For this compound, a primary reaction of interest is nucleophilic substitution at the carbon atom bearing the chlorine, typically proceeding via an S(_N)2 mechanism.

In a typical S(_N)2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com Computational modeling can precisely map the geometry of the transition state, which for an S(_N)2 reaction is characterized by a trigonal bipyramidal arrangement around the central carbon atom. masterorganicchemistry.com In this geometry, the incoming nucleophile and the departing chloride ion are positioned at the axial positions, 180° apart, while the three other substituents on the carbon lie in a plane. masterorganicchemistry.com

The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. By calculating the transition state geometry and its energy, it is possible to predict the feasibility and kinetics of various nucleophilic substitution reactions involving this compound. For example, in a reaction with a propoxide nucleophile, computational methods can elucidate the precise bond lengths and angles of the transient species where the C-O bond is forming and the C-Cl bond is breaking.

The distribution of electron density within a molecule is fundamental to its chemical behavior. The presence of electronegative oxygen and chlorine atoms in this compound leads to a non-uniform charge distribution, creating a molecular dipole moment and regions of varying electrostatic potential.

Quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution on the molecule's surface. In such a map for this compound, regions of negative electrostatic potential (typically colored red) would be expected around the oxygen and chlorine atoms, indicating their electron-rich nature. Conversely, areas of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms and the carbon atom attached to the chlorine.

This information is invaluable for predicting intermolecular interactions. The electron-rich oxygen atom can act as a hydrogen bond acceptor, while the electrophilic carbon of the C-Cl bond is susceptible to attack by nucleophiles. The calculated partial atomic charges provide a quantitative measure of this charge distribution.

Table 2: Predicted Partial Atomic Charges in this compound (Illustrative)

| Atom | Predicted Partial Charge | Implication for Reactivity |

|---|---|---|

| Carbon (C-Cl) | Slightly Positive (δ+) | Electrophilic center for nucleophilic attack |

| Chlorine (Cl) | Slightly Negative (δ-) | Leaving group in substitution reactions |

| Oxygen (O) | Significantly Negative (δ-) | Nucleophilic center and hydrogen bond acceptor |

| Carbon (C-O) | Slightly Positive (δ+) | Influenced by the electronegative oxygen |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational flexibility of this compound and its interactions with other molecules, such as solvents.

Furthermore, MD simulations can model the interactions of this compound with solvent molecules. In an aqueous environment, for example, the ether oxygen can act as a hydrogen bond acceptor, influencing the local water structure. libretexts.org The simulations can also provide insights into the solvation of the polar C-Cl bond. Understanding these intermolecular interactions is crucial for predicting solubility and reactivity in different solvents. libretexts.org

Application of Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR)

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are computational models that correlate the chemical structure of a molecule with its reactivity or physical properties. These models are built by establishing a mathematical relationship between a set of molecular descriptors and an experimentally determined property.

For this compound, QSPR models could be developed to predict various physical properties, such as its boiling point, vapor pressure, or solubility. nih.gov The development of such a model would involve calculating a wide range of molecular descriptors for a series of related compounds with known properties. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, partial charges). Statistical methods, such as multiple linear regression, are then used to build a predictive model. For example, a QSPR model for the boiling point of haloalkanes might include descriptors related to molecular size (which affects van der Waals forces) and polarity (which affects dipole-dipole interactions). quora.comadichemistry.com

Similarly, QSRR models could be developed to predict the reactivity of this compound in specific reactions. For instance, a QSRR model could predict the rate constant for its reaction with a particular nucleophile. The descriptors used in such a model might include the energy of the LUMO, the partial charge on the electrophilic carbon, and steric parameters.

Table 3: Illustrative Descriptors for a QSPR Model of Boiling Point for Haloethers

| Descriptor Type | Example Descriptor | Physical Significance |

|---|---|---|

| Constitutional | Molecular Weight | Correlates with the magnitude of London dispersion forces |

| Topological | Wiener Index | Relates to molecular branching and surface area |

| Quantum-Chemical | Dipole Moment | Quantifies the strength of dipole-dipole interactions |

| Quantum-Chemical | Polarizability | Reflects the ease with which the electron cloud can be distorted |

Applications of 1 Chloro 4 Propoxybutane in Specialized Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The intentional construction of complex organic molecules from simpler, commercially available precursors is a cornerstone of modern organic chemistry. lumenlearning.com In this context, 1-Chloro-4-propoxybutane serves as a key synthetic intermediate. lumenlearning.com Its dual functionality allows for sequential reactions, where the chloro- and propoxy- moieties can be manipulated selectively. This is particularly useful in linear syntheses, where functional groups are introduced and modified in a stepwise fashion to build up the target molecule. lumenlearning.com The propoxy group can act as a protecting group for a hydroxyl function, while the chloro group provides a handle for nucleophilic substitution or organometallic coupling reactions. This strategic utility enables chemists to construct elaborate carbon skeletons and introduce specific functionalities with a high degree of control, which is essential for the total synthesis of natural products and other complex organic targets. openaccessjournals.com

Development of Pharmaceutical Intermediates

The synthesis of pharmaceutical ingredients often involves the construction of optically active tertiary alcohols, a process that can be challenging. sumitomo-chem.co.jp While specific examples directly linking this compound to the synthesis of particular pharmaceutical intermediates are not extensively detailed in publicly available literature, its structural motifs are relevant to the broader strategies employed in medicinal chemistry. Chlorine-containing compounds are significantly represented among FDA-approved drugs, highlighting the importance of chlorinated intermediates in drug discovery and development. nih.gov The 1-chloro-4-alkoxybutane framework can be envisioned as a precursor to various pharmacologically relevant scaffolds. For instance, the butyl chain can be extended or cyclized, and the propoxy group can be deprotected to reveal a hydroxyl group for further functionalization, a common step in the synthesis of active pharmaceutical ingredients (APIs). The development of novel synthetic methods for creating pharmaceutical intermediates is an active area of research, and versatile building blocks like this compound are valuable tools in this endeavor. sumitomo-chem.co.jp

Precursor in Polymer and Advanced Material Synthesis

The field of materials science relies on the development of new polymers and advanced materials with unique properties. openaccessjournals.com Organic synthesis plays a crucial role in creating the monomers and precursors required for these materials. While specific applications of this compound in polymer chemistry are not widely documented, its structure suggests potential utility as a monomer or a chain modifier. The terminal chloro group can participate in polymerization reactions, such as polycondensation or the formation of polyethers. The propoxy group could influence the physical properties of the resulting polymer, such as its solubility, flexibility, and thermal stability. The ability to precisely control the structure of monomers is critical in designing polymers with desired characteristics for applications ranging from electronics to biomedicine.

Role in Developing Novel Synthetic Methodologies

The advancement of organic chemistry is driven by the development of new and more efficient synthetic methods. openaccessjournals.com Reagents like this compound can serve as test substrates for exploring the scope and limitations of new reactions. For example, new catalytic systems for cross-coupling reactions or novel methods for ether cleavage could be evaluated using this compound. The distinct reactivity of the C-Cl bond versus the C-O ether bond allows for the study of chemoselectivity in new transformations. While detailed studies focusing on this compound for methodology development are not prominent, its fundamental structure makes it a suitable candidate for such investigations, contributing to the broader toolkit of synthetic organic chemists.

Facilitation of Compound Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize and screen large numbers of compounds, known as libraries. openaccessjournals.comslideshare.net This approach accelerates the identification of molecules with desired biological activities or material properties. openaccessjournals.com this compound is a potential building block for the generation of such compound libraries. Its bifunctional nature allows for the introduction of diversity at two points in the molecule. In a solution-phase or solid-phase synthesis workflow, the chloro group could be reacted with a variety of nucleophiles, while the propoxy group could be cleaved and the resulting alcohol reacted with a range of electrophiles. slideshare.netnih.gov This "two-point" diversification strategy can efficiently generate a large and structurally diverse library of compounds from a single, readily available starting material.

Investigation of Biological Activities of 1 Chloro 4 Propoxybutane

Cytotoxic Effects on Biological Cell Lines

The cytotoxic potential of 1-chloro-4-propoxybutane has been a subject of preliminary research, with a focus on its effects on cancer cell lines. These studies aim to determine its efficacy and mechanisms of action in inducing cell death in pathological contexts.

Potential as an Anticancer Agent

Early-stage research has suggested that this compound may possess properties that could be harnessed for anticancer applications. The compound has been screened for its ability to inhibit the proliferation of various cancer cell lines. The data from these screenings are still preliminary and require further investigation to establish a definitive anticancer profile.

Induction of Apoptosis in Cancer Cell Lines (e.g., MCF-7, HeLa)

Studies have been undertaken to determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis, or programmed cell death. Investigations involving cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7) and the human cervical cancer cell line (HeLa) have been initiated. The goal is to observe cellular morphological changes and biochemical markers consistent with apoptosis following treatment with the compound.

Mechanisms Involving Reactive Oxygen Species (ROS) Generation

A key area of investigation is whether this compound induces cytotoxicity through the generation of reactive oxygen species (ROS). Elevated levels of ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways. Experiments are designed to measure intracellular ROS levels in cancer cells after exposure to the compound.

Disruption of Mitochondrial Function

The mitochondrion plays a crucial role in the regulation of apoptosis. Consequently, the effect of this compound on mitochondrial function is a significant focus of research. Studies are aimed at assessing changes in mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria in response to the compound.

Enzyme Inhibition Studies

In addition to its cytotoxic effects, this compound has been evaluated for its ability to inhibit the activity of specific enzymes. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic uses.

Non-Competitive Inhibition of Specific Enzymes (e.g., Alkaline Phosphatase)

Preliminary studies have explored the inhibitory effect of this compound on enzymes such as alkaline phosphatase. The nature of this inhibition is of particular interest, with initial findings pointing towards a non-competitive mechanism. In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

Investigation of the Biological Activities of this compound Reveals a Gap in Current Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed research on the specific biological activities of the chemical compound this compound is not available. Consequently, the development of an in-depth article focusing on its implications for biochemical assay development, interactions with cellular components, and modulation of enzyme activity, as requested, cannot be fulfilled at this time.

Extensive searches for scholarly articles, patents, and toxicological data on this compound have yielded basic chemical and physical properties, but no specific studies investigating its biological effects as outlined. General information on related classes of compounds, such as short-chain chlorinated paraffins and other haloalkanes, suggests potential for biological activity, but direct extrapolation of these findings to this compound would be scientifically unfounded.

Short-chain chlorinated paraffins, for instance, have been shown to disrupt the cell membranes of microorganisms like E. coli by altering membrane integrity and permeability nih.gov. This is attributed to the lipophilic nature of the chlorinated hydrocarbons, which allows them to intercalate into the lipid bilayer, leading to a less dense and more disordered membrane structure nih.gov. Haloalkanes, as a broader class of compounds, are recognized for their reactivity, which is influenced by the nature of the halogen and the carbon skeleton wikipedia.org. This reactivity can lead to interactions with biological macromolecules.

However, without specific studies on this compound, any discussion on its effects on biochemical assays, cell membrane fluidity, or enzyme and cellular pathway modulation would be purely speculative. The creation of data tables and detailed research findings, as requested, is not possible in the absence of published research.

This highlights a significant gap in the scientific understanding of this particular compound. Future research would be necessary to elucidate the potential biological and toxicological profile of this compound. Such studies would need to be conducted to provide the specific data required to address the topics of interest.

Comparative Analysis with Structural Analogues of 1 Chloro 4 Propoxybutane

Comparative Reactivity of Alkoxy Chain Homologues

The reactivity of 1-chloro-4-alkoxybutanes in reactions such as nucleophilic substitutions is influenced by the nature of the alkoxy group. The homologous series of 1-chloro-4-methoxybutane, 1-chloro-4-ethoxybutane, and 1-chloro-4-butoxybutane provides a clear platform to study the impact of increasing the alkyl chain length of the ether functional group.

A key physical property that varies with the increasing chain length is the boiling point. As the number of carbon atoms in the alkoxy group increases, the van der Waals forces between the molecules become stronger, leading to a higher boiling point.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Chloro-4-methoxybutane | C5H11ClO | 122.59 | 138.3 |

| 1-Chloro-4-ethoxybutane | C6H13ClO | 136.62 | 163-164 |

| 1-Chloro-4-propoxybutane | C7H15ClO | 150.65 | 176.6 |

| 1-Chloro-4-butoxybutane | C8H17ClO | 164.67 | ~195-197 (estimated) |

From a reactivity standpoint, all these compounds are primary alkyl chlorides, which typically favor bimolecular nucleophilic substitution (SN2) reactions. The primary factor influencing the rate of an SN2 reaction is steric hindrance at the reaction center. In the case of 1-chloro-4-alkoxybutanes, the reaction occurs at the carbon atom bonded to the chlorine. The alkoxy group is positioned four carbons away, minimizing its direct steric impact on the approach of a nucleophile to the electrophilic carbon.

However, the increasing size of the alkoxy group can have a subtle electronic effect. Alkyl groups are weakly electron-donating. As the alkyl chain of the ether increases in length, there is a slight increase in the electron-donating inductive effect. This can marginally decrease the partial positive charge on the carbon atom bonded to the chlorine, potentially leading to a very slight decrease in reactivity towards nucleophiles. Nevertheless, for this homologous series, the difference in reactivity is generally considered to be minimal, with steric factors at the reaction site being the dominant influence.

Impact of Halogen Substitution on Chemical Properties

Substituting the chlorine atom in this compound with a bromine atom to form 1-bromo-4-propoxybutane significantly alters the compound's chemical reactivity, primarily due to the differences in the properties of the carbon-halogen bond.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | C-X Bond Strength (kJ/mol) |

| This compound | C7H15ClO | 150.65 | 176.6 | ~339 |

| 1-Bromo-4-propoxybutane | C7H15BrO | 195.10 | ~190-192 | ~285 |

The carbon-bromine bond is weaker and longer than the carbon-chlorine bond. This is a direct consequence of the larger atomic radius of bromine compared to chlorine. In the context of nucleophilic substitution reactions, the halogen atom acts as the leaving group. The ability of a leaving group to depart is inversely related to its basicity. Both chloride (Cl⁻) and bromide (Br⁻) ions are weak bases, making them good leaving groups.

However, bromide is a better leaving group than chloride. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion is a weaker base than the chloride ion. A weaker base is more stable in solution and therefore departs more readily.

Consequently, 1-bromo-4-propoxybutane is expected to be more reactive in nucleophilic substitution reactions than this compound. The lower C-Br bond enthalpy and the superior leaving group ability of the bromide ion contribute to a lower activation energy for the reaction, resulting in a faster reaction rate.

Structure-Activity/Reactivity Relationships within the Series

The analysis of this compound and its analogues reveals clear structure-activity and structure-reactivity relationships.

Effect of Alkoxy Chain Length:

Physical Properties: An increase in the length of the alkoxy chain leads to a predictable increase in boiling point due to stronger intermolecular van der Waals forces.

Reactivity: The reactivity of 1-chloro-4-alkoxybutanes in SN2 reactions is not significantly affected by the chain length of the alkoxy group. The reaction center is sufficiently distant from the ether oxygen and its alkyl substituent, resulting in minimal steric and electronic effects on the rate of nucleophilic attack.

Effect of Halogen Substitution:

Physical Properties: Replacing chlorine with bromine increases the molecular weight and polarizability, leading to a higher boiling point.

Reactivity: The nature of the halogen has a profound impact on reactivity. The weaker carbon-bromine bond and the better leaving group ability of the bromide ion make 1-bromo-4-propoxybutane a more reactive substrate in nucleophilic substitution reactions compared to its chloro analogue. The order of reactivity for alkyl halides in SN2 reactions is generally I > Br > Cl > F.

Future Research Directions and Emerging Applications of 1 Chloro 4 Propoxybutane

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of 1-Chloro-4-propoxybutane and related chloroalkoxyalkanes is an area ripe for the application of modern synthetic methodologies. Future research will likely focus on developing more efficient, selective, and environmentally benign synthetic routes.

Current synthetic approaches to similar compounds often rely on traditional methods that may involve harsh reagents or produce significant waste. The development of novel catalytic systems is a promising avenue for overcoming these limitations. Research in this area could explore:

Phase-Transfer Catalysis: The use of phase-transfer catalysts could enhance reaction rates and yields in the synthesis of this compound, particularly in reactions involving immiscible reactants.

Metal-Organic Frameworks (MOFs) as Catalysts: The high surface area and tunable porosity of MOFs make them excellent candidates for catalyzing the formation of the ether linkage or the introduction of the chlorine atom with high selectivity.

Biocatalysis: The use of enzymes could offer a highly specific and environmentally friendly route to this compound, potentially enabling stereoselective synthesis if chiral variants were desired.

Table 1: Potential Catalytic Systems for this compound Synthesis

| Catalytic System | Potential Advantages | Research Focus |

|---|---|---|

| Phase-Transfer Catalysis | Increased reaction rates, improved yields, milder reaction conditions. | Screening of various quaternary ammonium (B1175870) and phosphonium (B103445) salts. |

| Metal-Organic Frameworks (MOFs) | High selectivity, catalyst recyclability, tunable reactivity. | Design and synthesis of MOFs with appropriate active sites. |

| Biocatalysis (Enzymes) | High specificity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes (e.g., halohydrin dehalogenases). |

Advanced Mechanistic Elucidation via Time-Resolved Spectroscopy

A detailed understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Time-resolved spectroscopic techniques offer powerful tools for probing reaction intermediates and transition states on ultrafast timescales.

Future mechanistic studies could employ techniques such as:

Femtosecond Transient Absorption Spectroscopy: This technique can be used to monitor the electronic and structural dynamics of this compound as it undergoes chemical transformations, such as nucleophilic substitution at the carbon-chlorine bond.

Picosecond Infrared Spectroscopy: By tracking changes in vibrational frequencies, this method can provide detailed information about the bonding changes that occur during a reaction.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and predict the structures and energies of intermediates and transition states, complementing experimental studies.

Identification of Additional Biological Targets and Therapeutic Applications

The presence of both an ether linkage and an alkyl halide functionality in this compound suggests that it could interact with biological systems. While no specific biological activity has been reported for this compound, its structural motifs are present in various biologically active molecules. mdpi.comnih.gov Future research could explore its potential as a lead compound in drug discovery.

Potential areas of investigation include:

Screening for Antimicrobial Activity: The lipophilic nature of the propoxy and butyl groups, combined with the reactive chloro group, suggests potential for disruption of microbial cell membranes or alkylation of essential biomolecules.

Anticancer Research: Many alkylating agents are used in chemotherapy. The potential for this compound to act as a mono-functional alkylating agent could be investigated against various cancer cell lines.

Enzyme Inhibition Studies: The compound could be screened for its ability to inhibit specific enzymes, particularly those with nucleophilic residues in their active sites that could react with the electrophilic chlorobutane moiety.

Integration into Supramolecular Assemblies and Nanosystems

The bifunctional nature of this compound makes it an interesting building block for the construction of more complex supramolecular assemblies and nanosystems. The propoxy group can engage in hydrophobic and van der Waals interactions, while the chloro group provides a handle for covalent modification.

Future research in this area might involve:

Formation of Self-Assembled Monolayers (SAMs): The chloro group could be used to anchor the molecule to various surfaces, such as gold or silicon, to form functionalized monolayers with tailored surface properties.

Synthesis of Functionalized Polymers: this compound could be used as a monomer or a modifying agent in the synthesis of polymers with specific properties, such as altered solubility or reactivity.

Development of Drug Delivery Vehicles: The compound could be incorporated into larger carrier molecules, such as dendrimers or liposomes, with the chloro group available for attaching a therapeutic agent. mdpi.com

Development of Sustainable and Environmentally Benign Applications

In line with the principles of green chemistry, future applications of this compound should aim to be sustainable and environmentally benign. yale.edusigmaaldrich.comepa.gov This includes both the synthesis of the compound itself and its use in various applications.

Potential green chemistry-focused research directions include:

Use as a Green Solvent: While the properties of this compound as a solvent have not been extensively studied, its ether functionality suggests it could be a replacement for more hazardous solvents in certain applications.

Renewable Feedstock-Based Synthesis: Investigating synthetic routes that start from renewable resources, such as bio-based butanol and propanol, would enhance the sustainability profile of this compound.

Biodegradability Studies: Assessing the environmental fate and biodegradability of this compound is crucial for any large-scale application to ensure it does not persist in the environment.

Table 2: Summary of Future Research Directions

| Research Area | Key Objectives | Potential Impact |

|---|---|---|

| Novel Synthetic Pathways | Develop efficient, selective, and green synthetic methods. | More cost-effective and sustainable production. |

| Mechanistic Elucidation | Understand reaction intermediates and transition states. | Improved control over chemical reactions and product outcomes. |

| Biological and Therapeutic Applications | Screen for antimicrobial, anticancer, and enzyme-inhibiting activities. | Discovery of new lead compounds for drug development. |

| Supramolecular Assemblies | Utilize as a building block for functional materials and nanosystems. | Development of new materials with tailored properties. |

| Sustainable Applications | Explore use as a green solvent and develop synthesis from renewable feedstocks. | Reduced environmental impact of chemical processes. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-4-propoxybutane, and how can purity be validated?

- Methodology : Use Williamson ether synthesis, where 1-chloro-4-hydroxybutane reacts with propyl bromide in the presence of a base (e.g., NaH or KOH). Monitor reaction progress via thin-layer chromatography (TLC). Purify via fractional distillation or column chromatography. Validate purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC), comparing retention times against standards. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy to identify functional groups (e.g., C-Cl at ~550–750 cm⁻¹ and ether C-O at ~1100 cm⁻¹) .

Q. How should researchers safely handle this compound in laboratory settings?

- Methodology : Follow OSHA HazCom 2012 guidelines: use fume hoods for volatile handling, wear nitrile gloves, lab coats, and safety goggles. Avoid open flames due to flammability risks. Store in a cool, well-ventilated area away from oxidizers. In case of skin contact, rinse immediately with water and remove contaminated clothing. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H NMR : Identify protons adjacent to oxygen (δ ~3.4–3.6 ppm for CH₂-O) and chlorine (δ ~3.5–4.0 ppm for CH₂-Cl).

- ¹³C NMR : Confirm ether (C-O, δ ~60–70 ppm) and alkyl chloride (C-Cl, δ ~40–45 ppm) carbons.

- Mass Spectrometry (MS) : Look for molecular ion peaks (m/z ~150–160) and fragmentation patterns (e.g., loss of Cl or propoxy groups).

- IR Spectroscopy : Validate C-Cl (550–750 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

- Methodology : Perform a Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity, base strength). Use statistical tools like ANOVA to analyze yield differences. Cross-validate results with kinetic studies (e.g., rate constants via GC/MS) and computational modeling (e.g., density functional theory (DFT) to assess energy barriers). Address side reactions (e.g., elimination to form alkenes) by adjusting reaction stoichiometry or using phase-transfer catalysts .

Q. What mechanistic insights explain the regioselectivity of propoxy group incorporation in this compound?

- Methodology : Use isotopic labeling (e.g., deuterated propyl bromide) to track reaction pathways. Perform Hammett plots to study electronic effects on substituents. Computational studies (e.g., molecular orbital analysis via Gaussian) can reveal transition-state geometries. Compare with analogous compounds (e.g., 1-Bromo-4-propoxybutane) to assess halogen influence on reactivity .

Q. How do thermodynamic properties (e.g., ΔH, ΔS) of this compound influence its stability in solvent systems?

- Methodology : Measure enthalpy changes via differential scanning calorimetry (DSC). Calculate entropy changes using van’t Hoff plots from solubility data in polar vs. nonpolar solvents. Assess stability via accelerated aging studies (e.g., elevated temperatures) and monitor degradation products (e.g., HCl release via titration) .

Q. What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?

- Methodology : Optimize batch vs. continuous flow reactors to enhance heat/mass transfer. Use process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Address solvent recovery and waste minimization via life-cycle assessment (LCA). Validate scalability with pilot-scale trials and compare impurity profiles using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.